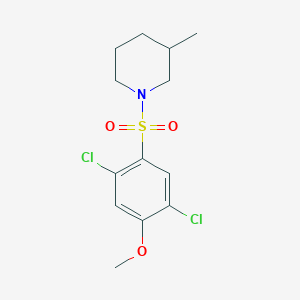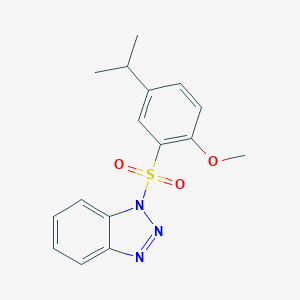![molecular formula C15H13Cl2NO5S B345143 (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid CAS No. 524051-14-7](/img/structure/B345143.png)
(4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid” is a complex organic compound. It is a derivative of phenylacetic acid, which is a type of aromatic compound . The compound has a sulfonyl group attached to an amino group, which is further connected to a phenyl ring. This phenyl ring is substituted with an acetic acid group .
Synthesis Analysis
The synthesis of such compounds often involves the use of microwave irradiation, which can yield the desired products in less time and with higher purity . The process typically involves the replacement of chloride ions in cyanuric chloride to give several variants of 1,3,5-triazine derivatives . Esterification of the 4-aminobenzoic acid moiety can afford methyl ester analogues .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a phenyl ring, an acetic acid group, a sulfonyl group, and an amino group . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like this compound are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . The compound can also react with formaldehyde in the presence of acid to give an isochromanone .Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activities. Given its complex structure, it could be a potential candidate for drug discovery. More studies are needed to fully understand its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[4-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-23-15-12(7-6-11(16)14(15)17)24(21,22)18-10-4-2-9(3-5-10)8-13(19)20/h2-7,18H,8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJXEJUNTXKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B345060.png)
![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B345063.png)
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B345064.png)
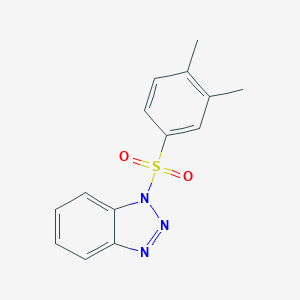
![3,4-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B345070.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345071.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345073.png)
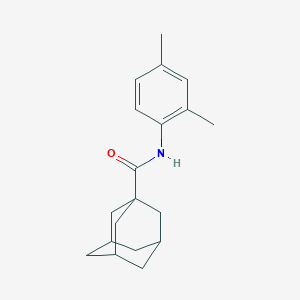
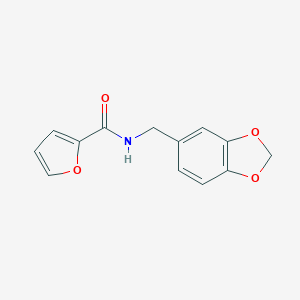
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B345084.png)
